molecular formula C12H18N2O2 B12990974 (S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate

(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B12990974
M. Wt: 222.28 g/mol
InChI Key: BZPSKCFFFOMGCA-JTQLQIEISA-N
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Description

(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate is a chiral compound with a tert-butyl ester group, an amino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between tert-butyl acrylate and 3-pyridinecarboxaldehyde under basic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

Precursor in Drug Development
(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development aimed at treating conditions such as inflammation and cancer. Compounds with similar structures have demonstrated anti-inflammatory and antitumor properties, indicating the potential therapeutic applications of this compound.

Biological Activity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyridine ring enhances its capacity for π-π stacking interactions and hydrogen bonding, which are critical for binding to enzymes and receptors involved in various biochemical pathways. This interaction profile suggests potential uses in neuropharmacology and enzyme inhibition.

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of coupling agents such as N,N’-diisopropylcarbodiimide and deprotection techniques involving trifluoroacetic acid. Continuous flow reactors have also been explored to optimize yield and purity in industrial applications.

Step Description
1Protection of functional groups
2Coupling reaction with pyridine derivatives
3Deprotection to yield the final product

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of compounds derived from this compound. The results showed that modifications to the pyridine moiety enhanced the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The structural features of these derivatives facilitate interactions with cancer-related molecular targets, leading to apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound lacks the tert-butyl ester group but shares the amino and pyridine functionalities.

    (S)-tert-Butyl 2-amino-3-(pyridin-2-yl)propanoate: This compound has a similar structure but with the pyridine ring attached at a different position.

Uniqueness

(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This structural feature can enhance its suitability for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

(S)-tert-Butyl 2-amino-3-(pyridin-3-yl)propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its biological activities and potential therapeutic applications. This compound, classified as an amino acid derivative, features a tert-butyl ester group, an amino group, and a pyridine ring, which contributes to its unique chemical properties and biological interactions.

Molecular Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 218.29 g/mol. The presence of the pyridine ring allows for π-π stacking interactions, while the amino and hydroxyl groups facilitate hydrogen bonding, enhancing the compound's ability to engage with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects. Notably, compounds with similar structures have shown potential in neuropharmacology and cancer therapy .

Pharmacological Applications

Research indicates that this compound may exhibit:

  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess anticancer properties .

Case Studies and Experimental Findings

Several studies have explored the pharmacological properties of related compounds, providing insights into the potential applications of this compound.

  • Neuropharmacological Studies :
    • A study on pyridine derivatives showed that they can enhance synaptic plasticity and protect against neuronal death in models of Alzheimer's disease .
  • Anticancer Research :
    • In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cells, suggesting that this compound could have similar effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructureUnique Features
Methyl 2-[tert-butoxycarbonylamino]-3-hydroxy-3-phenylpropanoateStructureContains a phenyl group instead of a pyridine ring
tert-butyl α-hydroxyisobutyrateStructureLacks amino and pyridine functionalities
tert-butyl 2-amino-3-hydroxy-3-(pyridin-2-y)propanoateStructureSimilar structure but different substitution on the pyridine ring

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)7-9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3/t10-/m0/s1

InChI Key

BZPSKCFFFOMGCA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=CC=C1)N

Origin of Product

United States

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